

Application Note: In Vivo Administration of BW 245C in Mice

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Compound of Interest

Compound Name:	BW 245C
CAS No.:	72880-75-2
Cat. No.:	B7803703

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Executive Summary

This guide details the preparation, formulation, and administration of **BW 245C** (Hydantoin derivative), a highly selective agonist for the Prostaglandin D2 receptor 1 (DP1). Unlike the endogenous ligand PGD2, which activates both DP1 and DP2 (CRTH2) receptors and is rapidly metabolized, **BW 245C** offers high selectivity (

~0.9 nM for DP1) and metabolic stability, making it the gold standard for interrogating DP1-mediated signaling in vasodilation, platelet inhibition, and anti-inflammatory pathways.

Critical Warning: **BW 245C** is a potent vasodilator. Improper dosing or rapid intravenous administration can cause severe hypotension and cardiovascular collapse in mice.

Pharmacology & Mechanism of Action

To design effective experiments, researchers must understand the signal transduction triggered by **BW 245C**.

Signaling Cascade

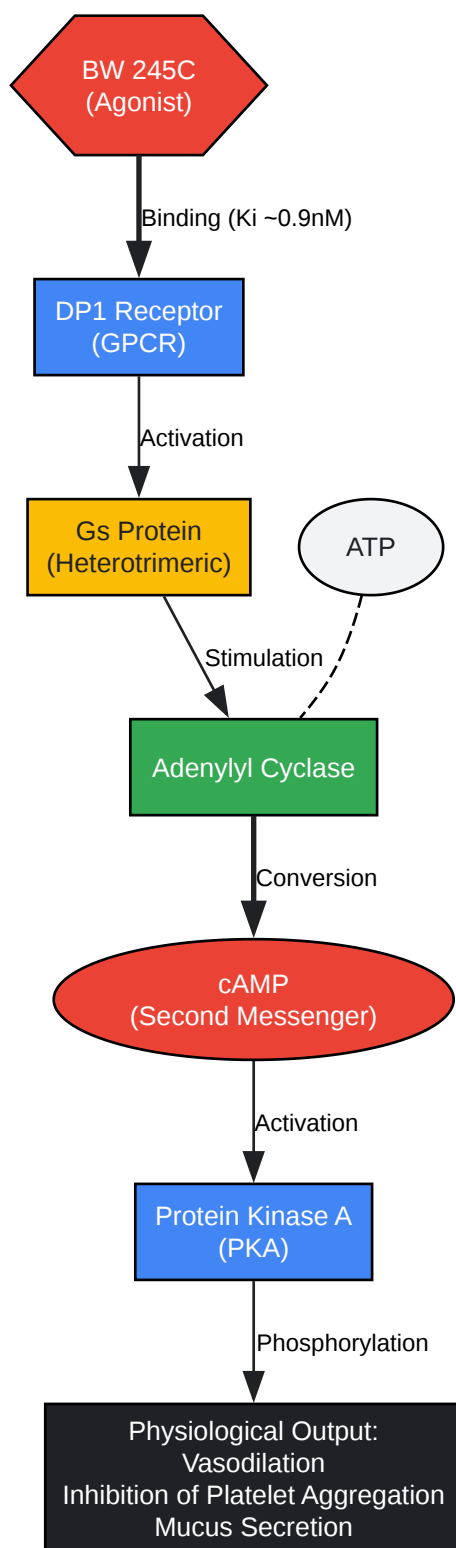
BW 245C binds exclusively to the DP1 receptor, a G-protein coupled receptor (GPCR) located on the plasma membrane of vascular smooth muscle cells, platelets, and specific immune subsets.

- Primary Coupling:

protein.

- Effector: Adenylyl Cyclase (AC).
- Second Messenger: Cyclic AMP (cAMP).
- Downstream Effect: Activation of Protein Kinase A (PKA), leading to phosphorylation of substrates (e.g., MLCK inhibition in smooth muscle) that result in relaxation/dilation.

Pathway Diagram



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Caption: **BW 245C** selectively activates the Gs-cAMP-PKA axis via the DP1 receptor.[1][2][3][4]
[5][6]

Formulation Strategy

BW 245C is lipophilic. Direct dissolution in aqueous buffers (PBS/Saline) is slow and often results in precipitation. A "Stock-to-Working" dilution method is mandatory.

Physicochemical Properties

Property	Value	Notes
Molecular Weight	368.5 g/mol	
Solubility (DMSO)	~50 mg/mL	Recommended for Stock
Solubility (Ethanol)	~50 mg/mL	Alternative Stock
Solubility (PBS pH 7.2)	~2.3 mg/mL	Only after pre-dissolution
Appearance	White crystalline solid	Protect from light

Vehicle Preparation Protocols

Choose the formulation based on your route of administration.

Formulation A: Intraperitoneal (IP) Injection (Standard)

Best for metabolic, inflammation, and behavioral studies.

- Target Concentration: 0.1 mg/mL (for 1 mg/kg dose in 25g mouse).
- Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% PBS.

Step-by-Step:

- Stock: Dissolve 10 mg **BW 245C** in 1 mL 100% DMSO. (Store aliquots at -20°C).
- Intermediate: Take 50 µL of Stock. Add 50 µL Tween-80. Vortex vigorously for 30 seconds.
- Final: Slowly add 900 µL of warm (37°C) PBS while vortexing.
 - Check: Solution should be clear. If cloudy, sonicate for 10-20 seconds.

Formulation B: Intravenous (IV) Injection

Best for hemodynamic/acute vascular studies.

- Target Concentration: 0.01 mg/mL (High potency requires dilute solution).
- Vehicle Composition: 5% Ethanol / 95% Saline.

Step-by-Step:

- Stock: Dissolve **BW 245C** in 100% Ethanol at 10 mg/mL.
- Final: Dilute stock 1:1000 into sterile 0.9% Saline.
 - Note: IV doses are very low ($\mu\text{g}/\text{kg}$ range). Ensure homogeneity.

In Vivo Administration Protocols

Dose Selection Guide

Dosing varies significantly by indication. Do not use a "one size fits all" dose.

Indication	Route	Dose Range	Frequency	Key Reference
Hemodynamics	IV	0.3 – 30 $\mu\text{g}/\text{kg}$	Bolus/Infusion	
Intestinal Barrier	IP	1.0 mg/kg	Single Dose	
Anti-Obesity	IP	1.0 mg/kg	Daily/Chronic	
Lung Fibrosis	IT	0.18 mg/kg	3x/Week	

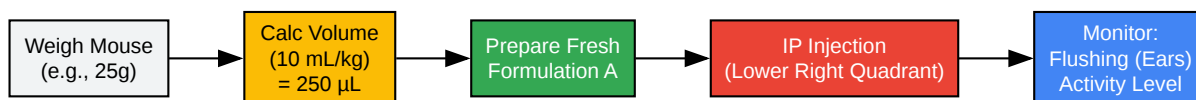
IT =

Intratracheal/Tras
nasal instillation
(500 nmol/kg)[7]

Protocol: Intraperitoneal (IP) Administration

Objective: Systemic activation of DP1 to study inflammation or metabolism.

Workflow Diagram:



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Caption: Standard workflow for IP administration of **BW 245C**.

Detailed Steps:

- Acclimatization: Acclimatize mice to the procedure room for 30 minutes.
- Weighing: Weigh mouse to $\pm 0.1\text{g}$ accuracy.
- Volume Calculation: Standard IP volume is 10 mL/kg.
 - Example: For a 25g mouse, inject 0.25 mL (250 μL).
- Injection:
 - Restrain the mouse using the scruff method.
 - Tilt the mouse head-down to displace viscera.
 - Inject into the lower right quadrant of the abdomen using a 27G needle.
- Post-Injection Monitoring (0-60 mins):
 - Vasodilation: Look for reddening of the ears and paws (flushing) within 10-15 minutes. This confirms systemic absorption.
 - Hypotension: If the mouse becomes lethargic or cold, the dose may be too high. Provide warmth.

Experimental Validation & Controls

To prove that observed effects are DP1-mediated, you must use specific controls.

The Antagonist Check

Compound: BW A868C (Selective DP1 Antagonist).

- Protocol: Administer BW A868C (1-5 mg/kg IP) 30 minutes before **BW 245C**.
- Expected Outcome: The antagonist should completely block the effects (e.g., flushing, cAMP elevation) of **BW 245C**. If effects persist, consider off-target activity (e.g., DP2 or EP receptors).

Negative Controls

- Vehicle Control: Administer the exact vehicle (e.g., 5% DMSO/PBS) without the drug. DMSO alone can cause mild irritation; this control is vital to subtract background noise.

Troubleshooting & Safety

Issue	Probable Cause	Solution
Precipitation in Syringe	Shock dilution	Add PBS slowly to the DMSO/Tween mix while vortexing. Do not add DMSO to PBS.
No Physiological Effect	Degradation	BW 245C is stable in stock but hydrolyzes in aqueous buffer. Prepare immediately before use.
Severe Lethargy/Death	Hypotensive Shock	Dose is too high for the strain. Reduce dose by 50% or switch to SC (Subcutaneous) for slower absorption.
Inconsistent Results	Adsorption	Lipophilic drugs stick to plastics. Use low-binding tubes or glass vials for dilutions.

References

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